![molecular formula C8H12S8 B12535546 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane CAS No. 832109-63-4](/img/structure/B12535546.png)
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a chemical compound with the molecular formula C8H12S8. It is known for its unique structure, which includes multiple sulfur atoms, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane typically involves the coupling of thiiranes with disulfides. One common method includes the reaction of thiiran-2-yl disulfides with 1,4-dithiane under mild conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide in tetrahydrofuran (THF), which facilitates the formation of the desired trisulfide compound .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of disulfide bonds, forming thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane: This compound has a similar structure but differs in the position of the sulfur atoms.
2,5-Bis[(2-methyl-2-octanyl)disulfanyl]-1,3,4-thiadiazole: Another sulfur-rich compound with different applications and properties.
Properties
CAS No. |
832109-63-4 |
|---|---|
Molecular Formula |
C8H12S8 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
2,5-bis(thiiran-2-yldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C8H12S8/c1-5(9-1)13-15-7-3-12-8(4-11-7)16-14-6-2-10-6/h5-8H,1-4H2 |
InChI Key |
IGJGDMPHPKJARO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)SSC2CSC(CS2)SSC3CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
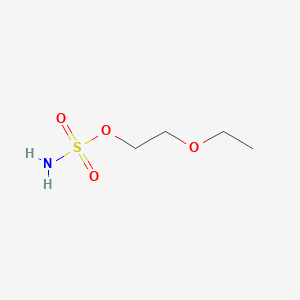
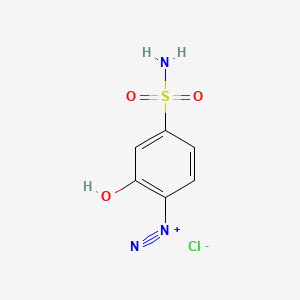
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)

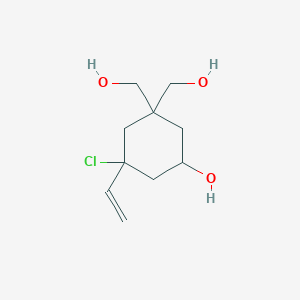
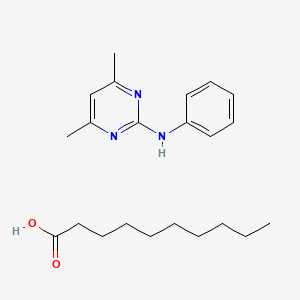

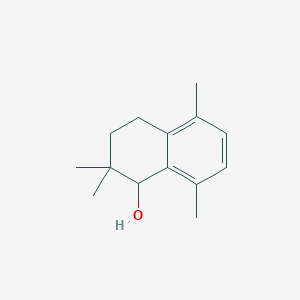


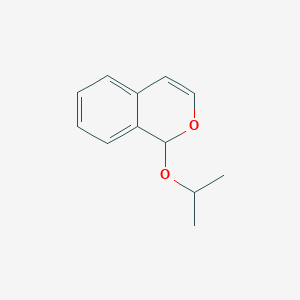
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
